tert-Butyl methyl((3R,5S)-5-methylpyrrolidin-3-yl)carbamate
Description
Properties
Molecular Formula |
C11H22N2O2 |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[(3R,5S)-5-methylpyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C11H22N2O2/c1-8-6-9(7-12-8)13(5)10(14)15-11(2,3)4/h8-9,12H,6-7H2,1-5H3/t8-,9+/m0/s1 |
InChI Key |
HNMZHENGUBZAOB-DTWKUNHWSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](CN1)N(C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CC(CN1)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Pathway
The synthesis typically begins with a pyrrolidine precursor, leveraging tert-butyl carbamate for amine protection. Key steps include:
This route achieves stereochemical fidelity through chiral resolution or asymmetric synthesis, ensuring the (3R,5S) configuration.
Industrial-Scale Production
Industrial methods optimize efficiency and yield using continuous flow reactors and advanced catalysis:
- Catalysis : Palladium complexes (e.g., Pd₂(dba)₃) and ligands (e.g., DavePhos) enhance reaction rates and selectivity.
- Purification : Recrystallization or chromatography (e.g., flash column chromatography with EtOAc/hexane gradients) ensures ≥95% purity.
Reaction Optimization and Key Data
Critical Reaction Parameters
- Temperature : 130°C for substitution reactions to ensure complete conversion.
- Solvent Systems : Polar aprotic solvents (e.g., DMF, THF) improve solubility and reaction homogeneity.
- Catalyst Loadings : 5–10 mol% Pd₂(dba)₃ achieves optimal turnover without excessive costs.
Stereochemical Control and Analysis
The (3R,5S) configuration is critical for biological activity. Chiral HPLC or NMR spectroscopy validates stereochemistry post-synthesis. Asymmetric induction during the substitution step is achieved via chiral auxiliaries or catalysts.
Industrial Purification Techniques
| Method | Conditions | Outcome |
|---|---|---|
| Recrystallization | Ethanol/water mixture | Removes polar impurities; yields crystalline product. |
| Chromatography | Silica gel, EtOAc/hexane (14% gradient) | Separates diastereomers; ≥99% enantiomeric excess. |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl methyl((3R,5S)-5-methylpyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
tert-Butyl methyl((3R,5S)-5-methylpyrrolidin-3-yl)carbamate is a chemical compound with the molecular formula and a molecular weight of 214.30 g/mol. It contains a tert-butyl group, a methyl group, and a pyrrolidine moiety, specifically the (3R,5S)-5-methylpyrrolidin-3-yl structure. It is known for its high purity, typically around 97%, making it suitable for various research applications.
Scientific Research Applications
This compound has several applications in scientific research:
- Chemistry It is used as a building block in the synthesis of more complex molecules.
- Biology It is investigated for its potential role in enzyme inhibition and protein modification.
- Medicine It is explored for its potential therapeutic effects, including as a precursor for drug development.
- Industry It is utilized in the production of specialty chemicals and materials.
Chemical Reactions
This compound undergoes various chemical reactions:
- Oxidation The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
- Reduction Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
- Substitution The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Mechanism of Action
The mechanism of action of tert-Butyl methyl((3R,5S)-5-methylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Enantiomeric and Stereoisomeric Variants
tert-Butyl ((3S,5R)-5-methylpyrrolidin-3-yl)carbamate (CAS 181141-39-9)
Pyrrolidine-Based Analogs
(S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate (CAS 141774-70-1)
- Substituent Position: A methylcarbamate group is attached to the pyrrolidine-2-ylmethyl moiety instead of the 3,5-positions.
- Applications: Likely used in peptidomimetics due to its terminal carbamate group .
tert-Butyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate (CAS 1264243-41-5)
- Substituent: Hydroxymethyl group at the 5-position instead of methyl.
- Reactivity: The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents .
Di-tert-butyl (3S,4S)-pyrrolidine-3,4-diyldicarbamate (CAS 267228-02-4)
- Dual Carbamate Groups: Adjacent 3,4-positions on the pyrrolidine ring.
- Applications: Potential use in rigid scaffold designs for drug discovery, leveraging steric and electronic effects .
Piperidine-Based Analogs
tert-Butyl ((3R,5S)-rel-5-methylpiperidin-3-yl)carbamate (CAS 1187055-56-6)
- Ring Size: Piperidine (6-membered) vs. pyrrolidine (5-membered).
- Conformational Flexibility: Larger ring size alters spatial arrangement and biological activity .
tert-Butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate (CAS 1523530-57-5)
- Key Differences :
Physicochemical Properties
| Property | Target Compound (CAS 1626343-40-5) | Hydroxymethyl Analog (CAS 1264243-41-5) | Piperidine Analog (CAS 1187055-56-6) |
|---|---|---|---|
| Molecular Weight (g/mol) | 200.28 | 216.28 | 214.31 |
| Purity | 95% | Not specified | Not specified |
| Boiling Point | No data | No data | No data |
| Solubility | Likely low (hydrophobic tert-butyl) | Higher (due to -OH group) | Moderate (piperidine flexibility) |
Commercial Availability and Pricing
- Target Compound : Priced at €926.00/g (95% purity) .
Biological Activity
tert-Butyl methyl((3R,5S)-5-methylpyrrolidin-3-yl)carbamate (CAS: 2306246-57-9) is a carbamate derivative characterized by its unique molecular structure, which includes a tert-butyl group and a pyrrolidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activity and applications. Understanding its biological properties is crucial for evaluating its therapeutic potential and safety profile.
Molecular Characteristics
- Molecular Formula : C₁₁H₂₂N₂O₂
- Molecular Weight : 214.31 g/mol
- Purity : Typically around 97% .
The precise biological targets of this compound remain largely unidentified. However, preliminary studies suggest that this compound may interact with specific enzymes or receptors, influencing their activity within biological systems. This interaction could lead to various cellular responses, although detailed mechanisms are still under investigation .
Interaction Studies
Research indicates that this compound may bind to certain biological molecules, potentially modulating their function. Understanding these interactions is vital for assessing the compound's therapeutic uses.
Pharmacological Potential
While specific pharmacological effects have yet to be fully elucidated, the structural features of this compound suggest potential applications in:
- Neuropharmacology : Its pyrrolidine structure may confer neuroactive properties.
- Enzyme Inhibition : As a carbamate, it could inhibit acetylcholinesterase or other enzymes involved in neurotransmission.
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Molecular Weight | Notable Effects |
|---|---|---|---|
| This compound | 2306246-57-9 | 214.31 g/mol | Potential enzyme interactions |
| tert-Butyl ((3R,5R)-5-methylpyrrolidin-3-yl)carbamate | 1932651-04-1 | 200.28 g/mol | Neuroactive properties observed |
| Methyl tert-butyl ether (MTBE) | 1634-04-4 | 88.15 g/mol | Toxicological effects noted in high doses |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-Butyl methyl((3R,5S)-5-methylpyrrolidin-3-yl)carbamate, and how is purity ensured?
- Methodological Answer : The compound is typically synthesized via carbamate protection of the pyrrolidine amine group. Key steps include:
- Protection : Reaction of (3R,5S)-5-methylpyrrolidin-3-amine with tert-butyl methylcarbamate under basic conditions (e.g., triethylamine in dichloromethane) .
- Purification : Silica gel column chromatography (e.g., n-hexane/EtOAc gradient) to isolate the product, followed by vacuum drying. Purity is confirmed by NMR (δ ~1.4 ppm for tert-butyl protons) and LC-MS (expected [M+H]+ ion) .
Q. How is the stereochemical configuration of the pyrrolidine ring confirmed?
- Methodological Answer :
- NMR Analysis : Coupling constants in NMR (e.g., -values for vicinal protons on the pyrrolidine ring) and NOESY correlations differentiate (3R,5S) from other stereoisomers .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction is performed. Refinement using SHELXL software (via Olex2 interface) resolves bond angles and torsional strain .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles (due to H315/H319 hazards) .
- Ventilation : Use fume hoods to avoid inhalation (H335 risk).
- Waste Disposal : Follow institutional guidelines for carbamate-containing waste .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during scale-up synthesis?
- Methodological Answer :
- Chiral Catalysts : Use enantioselective catalysts (e.g., Ru-based systems) during pyrrolidine formation to minimize racemization .
- Reaction Monitoring : Track enantiomeric excess (ee) via chiral HPLC or polarimetry at intermediate stages.
- Temperature Control : Low-temperature conditions (<0°C) during carbamate coupling reduce epimerization .
Q. What computational tools are effective for predicting the compound’s reactivity in drug-target interactions?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with biological targets (e.g., proteases or kinases). Focus on hydrogen bonding between the carbamate group and active-site residues .
- Molecular Dynamics (MD) : Simulate binding stability in explicit solvent (e.g., TIP3P water) using AMBER or GROMACS .
Q. How can conflicting NMR and X-ray crystallography data be resolved for this compound?
- Methodological Answer :
- Dynamic Effects : NMR detects time-averaged conformers, while X-ray captures static structures. Use variable-temperature NMR to identify flexible regions (e.g., tert-butyl group rotation) .
- Density Functional Theory (DFT) : Compare calculated NMR chemical shifts (Gaussian 09, B3LYP/6-31G*) with experimental data to validate crystallographic assignments .
Q. What strategies optimize the compound’s stability in aqueous buffers for biological assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
